2-Bromo-N-isopropyl-5-nitroaniline
Description
2-Bromo-N-isopropyl-5-nitroaniline is a halogenated nitroaniline derivative characterized by a bromine substituent at the 2-position, a nitro group at the 5-position, and an N-isopropyl group attached to the aromatic amine.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-5-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |
InChI Key |
TWSKFAREHFXYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Sequential Nitration, Bromination, and Alkylation
This approach leverages nitration and bromination directed by protective groups, followed by N-alkylation:
Step 1: Nitration of Bromobenzene
Bromobenzene undergoes nitration in concentrated sulfuric acid at 70–90°C, yielding 2-bromo-1-nitrobenzene (meta to bromine). Optimal conditions include a 1:2.5–4 molar ratio of bromobenzene to nitric acid, achieving yields of 74–81%.
Step 2: Bromine Retention and Reduction
The nitro group is selectively reduced using sodium methylate and nickel catalysis in methanol at 10–30°C, forming 2-bromo-5-nitroaniline.
Directed Bromination Post Nitro-Acetanilide Formation
This method prioritizes nitro-group placement using acetanilide as a directing group:
Step 1: Acetylation of 4-Fluoroaniline
4-Fluoroaniline reacts with acetic anhydride, forming 4-fluoroacetanilide to protect the amine.
Step 2: Nitration and Bromination
Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group para to fluorine. Subsequent bromination using NaNO₂ and HBr under acidic conditions yields 2-bromo-5-fluoronitrobenzene.
Step 3: Amine Deprotection and Alkylation
Hydrogenation reduces the nitro group, followed by N-isopropyl introduction via alkylation.
| Parameter | Conditions | Yield |
|---|---|---|
| Nitration Acid | H₂SO₄/HNO₃ | 85–90% |
| Bromination Agent | HBr/NaNO₂ | 92% |
| Reduction Catalyst | Iron/Acetic Acid | 98.9% |
Industrial-Scale Optimization
For large-scale production, hydrogen peroxide-mediated oxidation offers efficiency:
Oxidation of 2-Amino-5-bromopyridine
2-Amino-5-bromopyridine reacts with 30% H₂O₂ in acetone/water (7:1) at 10–40°C, catalyzed by S/ZW. The reaction achieves 92.8% yield with 99.82% purity after recrystallization.
| Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | S/ZW (15 wt%) | 92.8% |
| Reaction Temperature | 10–40°C | 4 hours |
Critical Analysis of Methodologies
- Regioselectivity Challenges : Bromine’s deactivating nature necessitates protective groups (e.g., acetanilide) to direct nitration/bromination.
- Yield Optimization : Catalytic nickel and iron systems enhance reduction efficiency, minimizing byproducts.
- Scalability : Hydrogen peroxide methods reduce environmental impact compared to traditional nitration.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropyl-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like isopropylamine can be used in the presence of a base to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed
Major Products Formed
Reduction: The major product is 2-Bromo-N-isopropyl-5-aminoaniline.
Substitution: The major products depend on the nucleophile used; for example, using isopropylamine results in 2-Isopropylamino-N-isopropyl-5-nitroaniline
Scientific Research Applications
2-Bromo-N-isopropyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity would depend on its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Key Comparative Findings:
Substituent Position and Electronic Effects The nitro group (strong electron-withdrawing) and bromine (moderately deactivating) create distinct electronic environments. For example, in 2-Bromo-5-nitroaniline , the nitro group at position 5 meta-directs electrophilic substitution, while bromine at position 2 acts as an ortho/para director.
Steric and Solubility Considerations The N-isopropyl group in the target compound introduces significant steric hindrance compared to methyl or hydrogen substituents in analogs. This reduces solubility in polar solvents but enhances lipophilicity, making it more suitable for organic-phase reactions . Methyl-substituted analogs (e.g., 2-Bromo-4-methyl-5-nitroaniline ) exhibit lower molecular weights (231.05 vs.
Safety and Handling
- Bromo-nitroaniline derivatives, such as 5-Bromo-2-nitroaniline , are classified as harmful via inhalation, skin contact, and ingestion. While specific toxicity data for this compound are unavailable, analogous hazards necessitate stringent safety protocols (e.g., PPE, fume hoods) during handling .
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-N-isopropyl-5-nitroaniline?
Methodological Answer: The compound can be synthesized via sequential functionalization of an aniline precursor. A typical approach involves:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in DCM) at the 2-position, leveraging the directing effects of the amino and nitro groups.
N-Alkylation : React with isopropyl bromide under basic conditions (K₂CO₃/DMF) to introduce the isopropyl group.
Key challenges include regioselectivity control and purification of intermediates via column chromatography (hexane/EtOAC) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons; isopropyl groups show characteristic splitting).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (bromine’s 1:1 M/M+2 ratio).
- X-ray Crystallography (if crystalline): Resolve steric effects from the isopropyl group using SHELX software for structure refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions often arise from impurities or dynamic effects (e.g., rotational barriers in the isopropyl group). Strategies include:
Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or NIST Chemistry WebBook reference spectra .
Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at low temperatures (−40°C) to "freeze" rotational isomers.
2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Q. How to design experiments to study regioselectivity in further functionalization (e.g., cross-coupling reactions)?
Methodological Answer:
Substrate Screening : Test palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) to evaluate reactivity at bromine vs. nitro groups.
Steric vs. Electronic Effects : Compare yields with analogs lacking the isopropyl group (e.g., 2-Bromo-5-nitroaniline) to isolate steric contributions.
Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation and competing pathways .
Q. What methodological considerations are critical for assessing biological activity in vitro?
Methodological Answer:
Target Selection : Prioritize enzymes/receptors where nitroaromatics show affinity (e.g., nitroreductases, kinase inhibitors).
Assay Design :
- Cellular Uptake : Measure intracellular concentrations via LC-MS to account for membrane permeability.
- Dose-Response Curves : Test cytotoxicity (MTT assay) and EC₅₀ values in relevant cell lines.
Metabolite Identification : Use HPLC-MS to detect reduction products (e.g., amine derivatives) that may influence activity .
Q. How to address discrepancies in crystallographic data versus computational models?
Methodological Answer:
Torsional Angle Analysis : Compare X-ray-derived bond angles with DFT-optimized structures to identify steric strain.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding, halogen contacts) influencing packing.
Multiconformer Refinement : Use SHELXL to model disorder in the isopropyl group or nitro orientation .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity reports in literature?
Methodological Answer:
Contextualize Conditions : Compare solvent polarity, catalyst loadings, and temperature across studies. For example, DMF may enhance nucleophilicity vs. THF.
Impurity Profiling : Replicate reactions using intermediates purified via preparative HPLC to exclude side-product interference.
Computational Validation : Calculate activation energies (Gaussian) for proposed mechanisms to identify plausible pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
